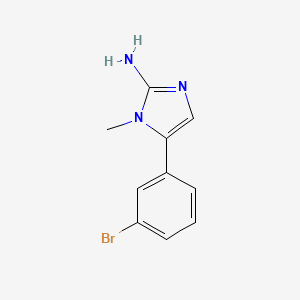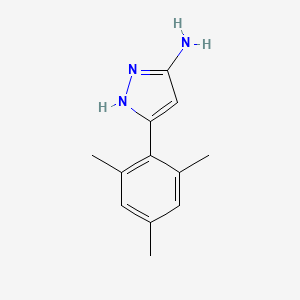![molecular formula C14H13N3OS B12446207 2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
2-[(Phenylcarbamothioyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylcarbamothioyl)amino]benzamide is a thiourea derivative known for its unique chemical structure and properties
Preparation Methods
2-[(Phenylcarbamothioyl)amino]benzamide can be synthesized via a ring-opening nucleophilic substitution reaction. The process involves the reaction of 2-aminobenzamide with phenyl isothiocyanate under specific conditions . The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization .
Chemical Reactions Analysis
2-[(Phenylcarbamothioyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiourea moieties, leading to the formation of various derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(Phenylcarbamothioyl)amino]benzamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound’s thiourea moiety plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other substrates . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and corrosion-inhibiting properties .
Comparison with Similar Compounds
2-[(Phenylcarbamothioyl)amino]benzamide can be compared with other thiourea derivatives, such as:
N-Phenylthiourea: Similar in structure but lacks the benzamide moiety, resulting in different reactivity and applications.
N,N’-Diphenylthiourea: Contains two phenyl groups, leading to different steric and electronic properties.
N-Benzoylthiourea: Similar in structure but with a benzoyl group instead of a phenyl group, affecting its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-(phenylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C14H13N3OS/c15-13(18)11-8-4-5-9-12(11)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,15,18)(H2,16,17,19) |
InChI Key |
IJHBCKAGJGCCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
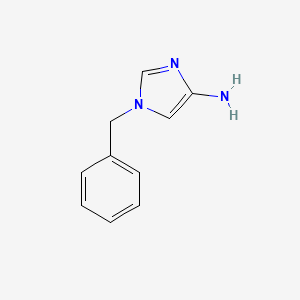
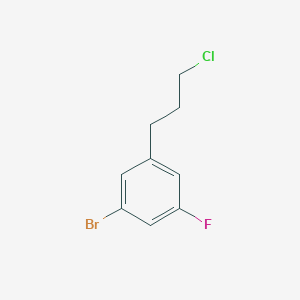
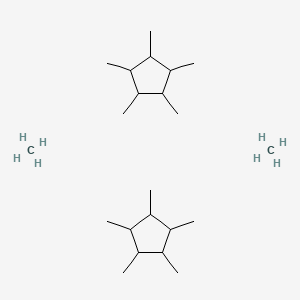
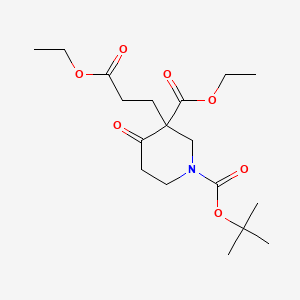
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)
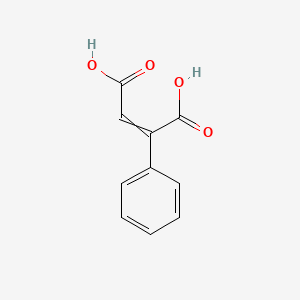

![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
